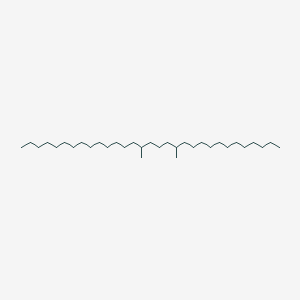

13,17-Dimethylhentriacontane

描述

属性

IUPAC Name |

13,17-dimethylhentriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68/c1-5-7-9-11-13-15-17-18-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-19-16-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXZZORBTUGCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334726 | |

| Record name | 13,17-Dimethylhentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-75-8 | |

| Record name | 13,17-Dimethylhentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 13,17 Dimethylhentriacontane Across Biological Organisms

Identification in Insect Cuticular Hydrocarbon Profiles

13,17-Dimethylhentriacontane is a branched alkane that has been identified as a component of the cuticular hydrocarbon (CHC) profile of various insect species. Cuticular hydrocarbons are a layer of lipids on the surface of an insect's cuticle that primarily serve to prevent desiccation. They also play crucial roles in chemical communication, including species and nestmate recognition, and signaling of reproductive status. The presence and relative abundance of specific hydrocarbons, such as this compound, can be characteristic of a particular species, caste, or even colony.

Hymenopteran Species

Formicidae (Ants)

The presence of this compound has been documented in the cuticular hydrocarbon profiles of certain ant species. In the polydomous ant Cataglyphis iberica, this compound has been identified among the major cuticular hydrocarbons. antwiki.org Studies on the chemical ecology of ants have highlighted that variations in the concentrations of such branched alkanes can be significant for chemical signaling within and between colonies. While a comprehensive screening for this specific compound across the entire Formicidae family is not available, its detection in Cataglyphis suggests it is part of the complex chemical vocabulary of this diverse insect family.

Table 1: Presence of this compound in Formicidae Species

| Species | Presence | Notes |

|---|

Vespidae (Wasps)

Within the Vespidae family, this compound has been identified as a significant component of the cuticular lipids in several species of social wasps. In the paper wasp Polistes annularis, it is a major constituent, accounting for 18% of the total cuticular lipids. researchgate.net This compound is found not only on the cuticle of adult workers but also on larvae, eggs, adult males, and the surface of the nest and its pedicel. researchgate.net In another species, Polistes metricus, a mixture of 11,15- and this compound has been identified. Furthermore, in a comparative study of three Mischocyttarus species, this compound was found to be one of the compounds exclusive to Mischocyttarus consimilis. scispace.com

Table 2: Relative Abundance of this compound in Vespidae Species

| Species | Relative Abundance (%) | Notes |

|---|---|---|

| Polistes annularis | 18% | A major component of the cuticular lipids. researchgate.net |

| Polistes metricus | Present | Identified as part of a mixture with 11,15-dimethylhentriacontane (B15468459). |

Pteromalidae (Parasitoid Wasps)

In the family Pteromalidae, this compound has been identified as a component of the sex pheromone in the bark beetle parasitoid Roptrocerus xylophagorum. cnr.it The cuticular hydrocarbon profile of female R. xylophagorum contains this compound, which is believed to play a role in chemical communication related to mating. cnr.it

Table 3: Relative Abundance of this compound in Pteromalidae Species

| Species | Relative Abundance (%) | Notes |

|---|

Figitidae (Parasitoid Wasps)

The presence of 13,17-dimethylhentriacacontane in the family Figitidae is not clearly documented in available research. While some studies have extensively analyzed the cuticular hydrocarbons of certain species within this family, such as those in the genus Leptopilina, the specific compound this compound has not been explicitly listed among the identified substances. researchgate.netbiorxiv.org One workshop abstract mentions "9,13- & 13,17-" in the context of figitid parasitoids, but the full compound name is not provided, making definitive identification difficult. biorxiv.org Therefore, further research is needed to confirm the occurrence and distribution of this compound within the Figitidae family.

Isopteran Species (Termites)

This compound is a notable component of the cuticular hydrocarbon profiles of several termite species, where it plays a role in chemotaxonomy and potentially in chemical communication.

In the genus Nasutitermes, the relative abundance of this compound can be a distinguishing feature between species. For instance, workers of Nasutitermes corniger and N. ephratae both possess this compound, but in different proportions. A particularly striking example is Nasutitermes costalis from Trinidad, where this compound is the most abundant hydrocarbon, comprising a mean of 42.4% of the total cuticular hydrocarbon profile. antwiki.orgnih.gov In contrast, the same compound is present in much smaller amounts in N. ephratae from the same location. antwiki.orgnih.gov This compound has also been identified in the drywood termite Incisitermes minor, where it is present in the cuticular extracts of workers, alates, and soldiers, as well as in their fecal pellets.

Table 4: Relative Abundance of this compound in Isopteran Species

| Species | Caste/Sample | Relative Abundance (%) | Notes |

|---|---|---|---|

| Nasutitermes corniger | Worker | Present | Qualitatively identical profile to N. ephratae but differs in relative proportions. |

| Nasutitermes ephratae | Worker | 8.53% (Trinidad) | Much smaller peak compared to N. costalis. antwiki.org |

| Nasutitermes costalis | Worker | 42.4% (mean, Trinidad) | The most predominant hydrocarbon in this species from Trinidad. antwiki.orgnih.gov |

Blattodean Species (Cockroaches)

This compound has been identified as a key cuticular hydrocarbon in certain cockroach species. In the German cockroach, Blattella germanica, this compound is part of a complex mixture of hydrocarbons on the cuticle. ncsu.edueje.cz Research indicates that specific hydrocarbon profiles, including the presence of dimethylalkanes like this compound, are linked to contact sex pheromones that elicit courtship behavior in males. ncsu.edu Studies have identified this compound, along with its isomer 11,15-dimethylhentriacontane, in the cuticular extracts of B. germanica. ncsu.edueje.cz The analysis of these hydrocarbon profiles is instrumental in understanding chemical signaling and recognition among different strains of this species. eje.cz

| Species | Order | Family | Key Findings |

| Blattella germanica (German Cockroach) | Blattodea | Blattellidae | Identified as a component of the female contact sex pheromone blend. ncsu.edueje.cz |

Dipteran Species (Flies)

In Diptera, this compound (often co-eluting with its isomer 11,15-dimethylhentriacontane during analysis) has been identified as a component of the epicuticular compounds in the antler fly, Protopiophila litigata. ecoevorxiv.orgresearchgate.net Studies on this species have investigated the role of these chemical signals in sexual selection. The relative abundance of this and other compounds was found to be associated with male mating success, suggesting it may function as a sexual signal in the wild. ecoevorxiv.orgresearchgate.netresearchgate.net However, the specific influence of this compound on mating success appeared to vary between study years. researchgate.net

| Species | Order | Family | Key Findings |

| Protopiophila litigata (Antler Fly) | Diptera | Piophilidae | Co-eluted with 11,15-dimethylhentriacontane, this compound is part of the male epicuticular profile associated with sexual selection and mating success. ecoevorxiv.orgresearchgate.netresearchgate.net |

Orthopteran Species (Crickets)

This compound is a component of the complex cuticular hydrocarbon mixtures found in crickets, where these chemicals are known to play roles in preventing desiccation and mediating chemical communication. For instance, in the cricket Gryllus rubens, this compound is part of the CHC profile that can be influenced by environmental factors. murraystate.edu In the Australian plague locust, Chortoicetes terminifera, 13,17-dimethylpentatriacontane (B13778905), a related compound, was identified as a major component of the dimethylalkane fraction. researchgate.net While not the specific focus, the broader class of dimethylalkanes, including isomers of dimethylhentriacontane, are recognized as important for species and sex recognition in Orthoptera. oup.comresearchgate.net

| Species | Order | Family | Key Findings |

| Gryllus rubens (Southeastern Field Cricket) | Orthoptera | Gryllidae | Identified as a component of the cuticular hydrocarbon profile, which is subject to environmental influence. murraystate.edu |

| Chorthippus parallelus (Meadow Grasshopper) | Orthoptera | Acrididae | Studies on subspecies show divergence in cuticular hydrocarbon blends, which include various dimethylalkanes. researchgate.net |

Detection in Arachnid Surface Lipids

Araneae (Spiders)

The surface lipids of spiders also feature this compound, where it is implicated as a potential pheromone.

In the garden cross spider, Araneus diadematus, a blend of compounds including this compound and 11,15-dimethylhentriacontane has been proposed as a candidate for the contact sex pheromone. bioone.org While behavioral assays are still needed for confirmation, the presence of these long-chain alkanes on the cuticle of virgin females suggests a role in chemical communication during mating. bioone.orgscispace.com

Studies on the spider Tegenaria atrica have shown that the quantities of certain cuticular lipids, including this compound, are influenced by diet and social conditions (group vs. individual rearing). nih.gov Spiders reared in groups with ample food had significantly higher amounts of this compound compared to those on a reduced diet, indicating a link between nutritional status and the composition of these potential contact signals. nih.gov

| Species | Order | Family | Key Findings |

| Araneus diadematus (Garden Cross Spider) | Araneae | Araneidae | Proposed as a component of a contact sex pheromone blend found on the cuticle of females. bioone.orgscispace.com |

| Tegenaria atrica | Araneae | Agelenidae | Quantity in cuticular lipids is influenced by diet and rearing conditions, suggesting a role as a contact signal. nih.gov |

Biological Functions and Ecological Significance of 13,17 Dimethylhentriacontane

Role in Intraspecific Chemical Communication (Semiochemicals)

13,17-Dimethylhentriacontane is a significant semiochemical, a chemical cue that carries information between individuals of the same species. Its primary role lies in conveying messages that are crucial for survival and reproduction. This long-chain, branched hydrocarbon is a component of the waxy layer on an insect's cuticle and its specific structure allows for a high degree of informational content, which is interpreted through the olfactory systems of receiving individuals.

Function as Sex Pheromone Components

One of the most well-documented functions of this compound is its role as a component of sex pheromones, particularly in the tsetse fly, Glossina pallidipes. In these insects, this compound is a key signal produced by females to attract and stimulate males for mating.

In Glossina pallidipes, this compound, in conjunction with other hydrocarbons, acts as a contact sex pheromone. Behavioral bioassays have demonstrated that the presence of this compound on female cuticles is essential for eliciting courtship behavior in males. When males come into physical contact with a female, or a decoy treated with female cuticular extract containing this dimethylalkane, they exhibit a stereotyped sequence of mating behaviors.

Research has shown that synthetic blends containing 13,17-dimethylpentatriacontane (B13778905) can induce full copulatory responses in male G. pallidipes when applied to decoys. This confirms the compound's direct role in triggering the male's mating attempts. The response of males to varying concentrations of this and related compounds has been quantified in laboratory settings, providing a clear dose-response relationship.

**Table 1: Behavioral Bioassay Results for Pheromone Components in *Glossina pallidipes***

| Compound/Extract | Behavioral Response in Males | Species |

| Female Cuticular Extract | Courtship, Mating Attempts | Glossina pallidipes |

| Synthetic 13,17-Dimethylpentatriacontane | Copulatory Responses | Glossina pallidipes |

| Hexane Wash of Females | Elicits Mating Behavior | Glossina pallidipes |

The specificity of sex pheromones is a critical factor in maintaining reproductive isolation between closely related species. While direct studies on the role of this compound in the reproductive isolation of a wide range of species are limited, the principles of chemical communication suggest its importance. In insects like the Timema stick insects, differences in the relative abundance of various cuticular hydrocarbons, including methyl-branched alkanes, are correlated with interspecific mating propensity, indicating that these chemical signatures contribute to preventing hybridization. nih.gov The unique blend of hydrocarbons, including specific dimethylalkanes, on a female's cuticle acts as a species-specific signature, ensuring that males of the same species are the primary responders. This chemical specificity helps to prevent costly and often sterile inter-species mating attempts, thus reinforcing reproductive boundaries. nih.gov

Contribution to Nestmate Recognition and Colony Cohesion

In social insects such as ants, the ability to distinguish between nestmates and non-nestmates is fundamental for colony survival and integrity. This recognition system relies heavily on a complex blend of cuticular hydrocarbons, which form a colony-specific odor profile. While direct evidence for the role of this compound in the nestmate recognition of most ant species is not yet available, the significance of dimethylalkanes as a class of compounds in this process is well-established, particularly in the genus Formica. researchgate.netproquest.comnih.govresearchgate.netproquest.com

Studies on Formica ants have revealed that colony-specific hydrocarbon profiles are crucial for nestmate recognition. researchgate.netproquest.comnih.govresearchgate.netproquest.com These profiles are composed of a variety of hydrocarbons, including a significant proportion of dimethylalkanes. researchgate.netproquest.comresearchgate.net The variation in the types and relative abundances of these branched alkanes between different colonies allows ants to create a "chemical badge" of identity. Workers can detect subtle differences in these hydrocarbon profiles through antennal contact, leading to aggressive behavior towards non-nestmates and acceptance of colony members. This ensures that the colony's resources are protected and that social parasites cannot easily infiltrate the nest.

Table 2: Role of Dimethylalkanes in Ant Nestmate Recognition

| Ant Species | Class of Hydrocarbon | Function |

| Formica fusca | C25-dimethylalkanes | Contribute to unique colony profiles for nestmate recognition. proquest.com |

| Formica exsecta | Dimethylalkanes | Present in worker brood profiles, differing from adult workers. nih.gov |

| Formica japonica | n-alkanes and (Z)-9-alkenes | Both are necessary for discriminating nestmates from non-nestmates. researchgate.net |

Signaling of Caste Identity and Differentiation

Within a social insect colony, cuticular hydrocarbons also serve to signal an individual's caste and reproductive status. This chemical information is vital for regulating the division of labor and maintaining the social hierarchy.

In many ant species, the queen has a distinct cuticular hydrocarbon profile compared to her workers. researchgate.netmyrmecologicalnews.org This "queen signal" can inhibit ovarian development in workers, thereby ensuring the queen's reproductive dominance. researchgate.netmyrmecologicalnews.org While the specific compound this compound has not been definitively identified as a universal queen pheromone, the presence of unique or higher concentrations of long-chain branched hydrocarbons, including dimethylalkanes, is a common feature of queen profiles. researchgate.netresearchgate.net

For example, in some Formica species, queens possess a different blend of cuticular hydrocarbons compared to workers, and these differences are believed to play a role in signaling their reproductive status. lukeholman.org The transfer of these hydrocarbons from the queen to the workers through grooming and trophallaxis helps to maintain colony cohesion and regulate worker behavior. The distinct chemical profile of the queen, which can include various dimethylalkanes, allows workers to recognize her and respond appropriately, for instance, by caring for her and her brood. researchgate.netlukeholman.org

Reproductive Dominance Signaling

In social insects, the maintenance of reproductive dominance by a select few individuals, typically the queen, is fundamental to colony structure and function. This dominance is often asserted through chemical signals that suppress the reproductive capabilities of subordinate workers. While a single compound is rarely solely responsible, the blend of cuticular hydrocarbons on a queen is a key indicator of her fertility and dominant status.

Research on the ant Camponotus floridanus has demonstrated that the hydrocarbon profile of the queen, which is transferred to the surface of her eggs, acts as a signal of her presence and fertility. pnas.orgnih.govresearchgate.net This chemical signature is crucial for maintaining social harmony and preventing reproductive conflict within the colony. While the complete active blend is complex and consists of various hydrocarbons, dimethylalkanes are a significant component of the queen's profile. The presence of these queen-derived hydrocarbons on eggs effectively signals her reproductive dominance and leads to the inhibition of ovarian development in workers. researchgate.netnih.gov

Although studies have not definitively isolated this compound as the sole signaling molecule for reproductive dominance in social insects, its presence within the complex fertility signal of queens suggests a contributory role. The perception of this and other related hydrocarbons by workers is context-dependent, often requiring the presence of a familiar chemical background for the signal to be effective. nih.govnih.govresearchgate.net

Regulation of Worker Reproduction

The regulation of worker reproduction in insect societies is a direct consequence of the queen's reproductive dominance signaling. In the case of Camponotus floridanus, the queen-laid eggs, coated with her specific hydrocarbon profile, are the primary vehicle for this regulation. pnas.orgnih.govresearchgate.net Worker ants in queenless groups that are exposed to queen-laid eggs will refrain from laying their own eggs. pnas.orgnih.gov This indicates that the chemical cues on the eggs, which include a variety of long-chain hydrocarbons, are directly responsible for suppressing worker reproduction.

Furthermore, these chemical signals enable workers to distinguish between eggs laid by the queen and those laid by other workers. Worker-laid eggs, which lack the queen's specific hydrocarbon signature, are often destroyed by other workers in a phenomenon known as worker policing. pnas.orgnih.gov This behavior ensures that the colony's resources are dedicated to raising the queen's offspring, to whom all workers are most closely related.

When hydrocarbons from a queen's cuticle are experimentally transferred to worker-laid eggs, the rate of their destruction by other workers is significantly reduced. nih.gov This provides strong evidence that the hydrocarbon profile itself, rather than any other intrinsic quality of the egg, is the key to regulating worker reproduction. While the specific contribution of this compound to this complex signal is yet to be fully elucidated, its class of dimethyl-branched alkanes is a known component of these regulatory pheromones.

Applications in Chemotaxonomy and Species Delimitation

The species-specific nature of cuticular hydrocarbon profiles makes them a valuable tool for taxonomy, particularly in distinguishing between cryptic species that are morphologically identical.

Discrimination of Cryptic Species and Subspecies

For example, different species of ants can be distinguished based on their unique CHC profiles. The presence or relative abundance of specific methyl-branched alkanes can be a key differentiating factor. This approach is particularly useful where traditional morphological methods fail.

Assessment of Population Divergence and Biogeography

On a smaller evolutionary scale, variations in CHC profiles can be used to assess divergence between different populations of the same species and to study their biogeography. Geographic separation can lead to the evolution of distinct chemical dialects, which can be precursors to reproductive isolation and speciation.

Studies on various insect species have shown that populations from different geographical locations can have measurably different CHC profiles. These differences can sometimes be correlated with environmental factors, suggesting adaptation to local conditions. While research specifically tracking the biogeographical variation of this compound is scarce, the principle of using CHC profiles, including their dimethyl-branched components, for such studies is well-established.

Evolutionary Ecology of Chemical Signals

The evolution of a compound like this compound as a chemical signal is driven by a variety of ecological and evolutionary pressures. Initially, the primary function of cuticular hydrocarbons is to prevent water loss. The evolution of their signaling function is a classic example of co-option, where a trait that evolved for one purpose is later adapted for another.

The complexity of CHC profiles, including the presence of numerous isomers of methyl-branched alkanes, provides a high potential for information coding. The specific structure of this compound, with its two methyl groups at specific positions along a 31-carbon chain, allows for a high degree of signal specificity.

The evolutionary pressures shaping this signal would include:

Sexual Selection: The need for reliable mate recognition and assessment of mate quality would favor the evolution of complex and species-specific signals.

Social Selection: In social insects, the need to maintain colony cohesion and regulate reproduction would drive the evolution of fertility and dominance signals.

Environmental Factors: The local environment, including temperature and humidity, can influence the composition of CHCs for their primary role in desiccation resistance, which in turn can affect their secondary role as chemical signals.

The dual role of CHCs as both a protective barrier and a communication channel creates a potential evolutionary trade-off. A change in the CHC profile that enhances its signaling function might compromise its effectiveness in preventing desiccation, and vice versa. The observed CHC profiles in insects are therefore likely a result of a balance between these competing selective pressures.

Evolution of Pheromones from Defensive Secretions

The evolution of chemical communication in insects is a complex process, with strong evidence suggesting that many pheromones originated from precursor compounds that initially served other purposes. biorxiv.org Cuticular hydrocarbons, including dimethyl-branched alkanes like this compound, represent a primary example of this evolutionary pathway. biorxiv.org Initially, the main function of the CHC layer is to prevent water loss, a critical adaptation for terrestrial life. nih.govresearchgate.net

The evolutionary trajectory from a protective layer to a communication signal follows the "sender-precursor hypothesis." nih.gov According to this model, compounds that are consistently produced and released by an organism, perhaps as metabolic byproducts or for waterproofing, can be co-opted for signaling if they provide reliable information to a receiver. biorxiv.orgwikipedia.org For instance, if variations in the CHC profile correlate with an individual's health or reproductive status, other individuals may evolve the sensory ability to detect these variations to inform their own behavior, such as mate choice or aggression.

While some pheromones have evolved from defensive secretions, as seen in the parasitic wasp Leptopilina heterotoma which uses a defensive compound as a component of its sex pheromone, the most common evolutionary precursors for insect pheromones are CHCs. biorxiv.orgresearchgate.net The vast diversity of CHC profiles, even within a single species, provides the raw material for natural selection to shape specific compounds or blends into signals that mediate social interactions. myrmecologicalnews.orgresearchgate.net The complexity of these chemical mixtures allows for a high degree of information specificity, facilitating nest-mate recognition in ants and acting as contact sex pheromones in many solitary insects. myrmecologicalnews.org

Phenotypic Condition Dependence of Cuticular Hydrocarbon Production

The production of cuticular hydrocarbons is often a metabolically costly process, meaning that an individual's physiological condition can significantly impact the quantity and composition of its CHC profile. royalsocietypublishing.org This link between condition and CHC expression is crucial because it allows these chemical profiles to function as honest signals of an individual's quality or fitness. nih.govroyalsocietypublishing.org

Research on the dung beetle Onthophagus taurus provides a clear example of this phenomenon. A study involving dietary manipulation demonstrated a significant condition dependence of CHC expression in both sexes. Beetles subjected to dietary restrictions produced a lower total amount of CHCs and exhibited an altered chemical blend compared to those fed an unrestricted diet. nih.govroyalsocietypublishing.org Specifically, the diet-restricted beetles had a CHC profile with a relatively higher proportion of longer-chained methyl-branched compounds. nih.gov This suggests that the allocation of resources to CHC production is a trade-off against other fitness-related traits. nih.govroyalsocietypublishing.org

Table 1: Effect of Diet on Cuticular Hydrocarbon (CHC) Production in Onthophagus taurus

| Trait | Ad Libitum Diet (High Condition) | Restricted Diet (Low Condition) | Reference |

|---|---|---|---|

| Total CHC Production | Higher | Lower | nih.govroyalsocietypublishing.org |

| CHC Composition | Relatively more alkanes | Relatively more long-chain methyl-branched compounds | nih.gov |

| Function | Potential signal of high quality/fitness | Potential signal of low quality/fitness | royalsocietypublishing.org |

Environmental and Social Influences on this compound Expression

The expression of CHCs, including dimethyl-branched alkanes like this compound, is not solely determined by an organism's internal state but is also highly plastic and responsive to external factors. myrmecologicalnews.orgstanford.edu Both the physical and social environments can induce significant changes in an insect's chemical profile.

Environmental Influences: Climatic conditions are a major selective pressure on CHC composition due to their primary role in preventing water loss. A global, multi-species study of ants found that precipitation patterns significantly affected CHC profiles. Species inhabiting drier climates tended to have a higher proportion of dimethyl alkanes compared to species from wetter habitats, which had more alkenes. nih.govnih.gov This suggests that dimethyl-branched alkanes may offer superior waterproofing in arid environments. In the harvester ant Pogonomyrmex barbatus, exposure to the warm, dry conditions encountered outside the nest triggers changes in cuticular chemistry, altering the ratio of branched to unbranched hydrocarbons. stanford.edu

Social Influences: In social insects, the social environment is a powerful modulator of CHC profiles. royalsocietypublishing.org The colony's "odor" is a collective profile created by the exchange of hydrocarbons among nestmates through physical contact and grooming (allogrooming). biorxiv.orgresearchgate.net This creates a uniform scent that allows for the discrimination of nestmates from non-nestmates. wikipedia.org The CHC profile of an individual ant can be influenced by its task (e.g., forager vs. nurse), its reproductive status, and the presence and status of the queen. myrmecologicalnews.org In some ants, social isolation has been shown to alter the chemical composition of exchanged fluids, which contain CHCs, indicating that social context directly impacts chemical expression. royalsocietypublishing.org

Table 2: Documented External Influences on Insect Cuticular Hydrocarbon Profiles

| Factor | Organism Group | Observed Effect on CHC Profile | Reference |

|---|---|---|---|

| Precipitation | Ants (Multi-species study) | Species in drier climates have more dimethyl alkanes. | nih.govnih.gov |

| Temperature & Humidity | Harvester Ants (P. barbatus) | Warm, dry conditions alter the proportion of branched vs. unbranched alkanes. | stanford.edu |

| Social Structure | Social Insects (e.g., Ants) | Individual CHC profiles are influenced by the collective colony odor, task allocation, and queen presence. | myrmecologicalnews.orgresearchgate.netroyalsocietypublishing.org |

Biosynthetic Pathways and Metabolic Considerations of 13,17 Dimethylhentriacontane

Proposed Mechanisms for Methyl-Branched Alkane Synthesis

The synthesis of methyl-branched alkanes like 13,17-dimethylhentriacontane is understood to occur predominantly in specialized insect cells known as oenocytes. The fundamental mechanism is a modification of the fatty acid synthase (FAS) pathway. The process begins with the creation of very-long-chain fatty acids (VLCFAs), which are then converted into the final hydrocarbon product.

Initiation: The synthesis starts with a standard fatty acid primer.

Elongation: The carbon backbone is extended through the iterative addition of two-carbon units from malonyl-CoA.

Branching: At specific points during elongation, a methylmalonyl-CoA molecule is substituted for a malonyl-CoA molecule, resulting in the introduction of a methyl group.

Reduction and Decarbonylation: The completed very-long-chain acyl precursor undergoes reduction to an aldehyde, followed by a final decarbonylation step to yield the alkane.

This multi-step process ensures the precise placement of methyl branches along the hydrocarbon chain, which is critical for the compound's function as a chemical signal.

The defining feature of methyl-branched alkane synthesis is the incorporation of methylmalonyl-CoA. In the standard fatty acid elongation cycle, malonyl-CoA serves as the donor of two-carbon units. However, to create a methyl branch, a specialized fatty acid synthase incorporates a three-carbon unit from methylmalonyl-CoA. Following the condensation reaction, a subsequent decarboxylation results in the net addition of a two-carbon unit to the chain with a single methyl branch.

For a dimethylated alkane such as this compound, this substitution event occurs twice at precise intervals during the elongation of the 31-carbon backbone. The stereochemistry of these methyl branches is believed to be tightly controlled by the enoyl-ACP reductase domain of the fatty acid synthase during the reduction of the α,β-unsaturated thioester intermediate.

Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of cuticular hydrocarbons is a finely tuned process regulated by a suite of specific genes and enzymes. Research, particularly in various insect species, has identified several key gene families that orchestrate this pathway. The expression of these genes can be influenced by developmental stage, sex, and environmental conditions, leading to the characteristic CHC profiles observed in different organisms.

Key enzymes and the genes that encode them include:

Fatty Acid Synthases (FAS): These enzymes are central to building the initial carbon skeleton. Specialized FAS enzymes are required to accept and incorporate methylmalonyl-CoA for branched-chain synthesis.

Fatty Acyl-CoA Elongases (ELO): These multi-enzyme complexes are responsible for extending the C16-C18 fatty acid products of FAS to the very-long-chain precursors of CHCs.

Fatty Acyl-CoA Reductases (FAR): This enzyme class catalyzes the reduction of the very-long-chain acyl-CoA to the corresponding fatty aldehyde.

Cytochrome P450 Decarbonylases (CYP4G): In insects, this subfamily of P450 enzymes performs the final step, converting the fatty aldehyde to the hydrocarbon alkane with the loss of one carbon atom.

Studies involving RNA interference (RNAi) have confirmed the function of several of these genes in altering the CHC profile, demonstrating their direct role in the biosynthesis of compounds like this compound.

Table 1: Key Enzyme Families in Insect Methyl-Branched Alkane Biosynthesis

| Enzyme Family | Function in Biosynthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the initial synthesis of fatty acid chains and incorporates methylmalonyl-CoA to create methyl branches. |

| Fatty Acid Elongase (ELO) | Extends C16-C18 fatty acids to very-long-chain fatty acids (VLCFAs), the direct precursors for hydrocarbons. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the VLCFA-CoA ester to a very-long-chain aldehyde. |

| Cytochrome P450 (CYP4G Subfamily) | Catalyzes the final oxidative decarbonylation of the aldehyde to form the n-alkane or methyl-branched alkane. |

Comparative Biosynthesis Across Different Taxa

While the biosynthesis of this compound is best characterized in insects, the production of long-chain alkanes is a conserved feature across many forms of life, including plants and cyanobacteria, where they form a protective cuticular wax layer. However, the specific mechanisms, particularly for branched alkanes, show notable differences.

Insects: As detailed, the insect pathway is characterized by the use of methylmalonyl-CoA to introduce methyl branches and a terminal decarbonylation step catalyzed by CYP4G enzymes. This pathway is highly controlled to produce the specific isomeric blends often used in chemical communication.

Plants: Plants also produce a diverse array of cuticular waxes, including branched alkanes. The general pathway starts similarly with the synthesis of C16 and C18 fatty acids in plastids. These are then exported to the endoplasmic reticulum and extended by a Fatty Acid Elongase (FAE) complex to form VLCFAs. frontiersin.org The final conversion of VLCFAs to alkanes proceeds via an alkane-forming pathway, which involves reduction to an aldehyde followed by decarbonylation. frontiersin.org However, the enzymes responsible for this final step in plants, such as the ECERIFERUM1 (CER1) and CER3 complex in Arabidopsis, are not homologous to the CYP4G enzymes found in insects. dtu.dk The mechanism for introducing methyl branches in plants is less clearly understood but is thought to involve branched-chain amino acids as primers for the initial fatty acid synthesis. researchgate.net

Cyanobacteria: These prokaryotes are also known to produce alkanes. Their pathway involves two key enzymes: an acyl-acyl carrier protein reductase (AAR) and an aldehyde-deformylating oxygenase (ADO), which convert fatty acyl-ACPs directly into alkanes. frontiersin.orgnih.gov This pathway is distinct from both the insect and plant systems.

The evolution of these distinct yet functionally convergent pathways highlights the fundamental importance of cuticular hydrocarbons for terrestrial life.

Table 2: Comparison of Alkane Biosynthesis Pathways Across Taxa

| Feature | Insects | Plants | Cyanobacteria |

| Primary Location | Oenocytes | Epidermal Cells | Cytoplasm |

| Precursor Elongation | Fatty Acid Synthase (FAS) & Elongases (ELO) | Fatty Acid Elongase (FAE) Complex | Fatty Acid Synthase (FAS) |

| Branching Mechanism | Incorporation of Methylmalonyl-CoA | Use of branched-chain amino acid primers | Not well-defined for branched alkanes |

| Final Decarbonylation Enzyme | Cytochrome P450 (CYP4G) | CER1/CER3 Complex (Decarbonylase) | Aldehyde-Deformylating Oxygenase (ADO) |

Advanced Analytical Methodologies for the Characterization and Quantification of 13,17 Dimethylhentriacontane in Biological Matrices

Sample Preparation Techniques for Cuticular Hydrocarbon Extraction

The initial and most critical step in the analysis of 13,17-Dimethylhentriacontane is its extraction from the biological matrix, typically the insect cuticle. Cuticular hydrocarbons (CHCs) are lipids found on the exoskeleton of insects that protect against desiccation and are involved in chemical communication. nih.govmdpi.commdpi.com The goal of sample preparation is to efficiently remove these compounds without introducing significant contamination or degradation.

Solvent extraction is the most conventional and widely employed method for recovering CHCs from insect specimens. researchgate.net This technique involves immersing the whole insect or a specific body part, such as empty puparial cases, in a non-polar solvent for a defined period. mdpi.comnih.govnih.gov Hexane is a commonly used solvent due to its effectiveness in dissolving long-chain, non-polar hydrocarbons while minimizing the extraction of more polar lipids. nih.govresearchgate.netnih.gov

The general procedure involves washing the biological sample in hexane, often for around 10 to 15 minutes at room temperature. nih.govnih.gov In some protocols, a double immersion (e.g., 10 minutes followed by 1 minute) is used to ensure thorough extraction. nih.gov After the immersion, the solvent, now containing the dissolved CHCs, is carefully collected. mdpi.com To purify the extract and remove co-extracted polar compounds, the solution may be passed through a small column packed with an adsorbent like Florisil or silica (B1680970) gel. nih.govnih.gov The final step involves concentrating the purified extract, often under a gentle stream of nitrogen, before reconstituting it in a small volume of fresh solvent for analysis. mdpi.comnih.gov

Table 1: Representative Solvent Extraction Parameters for Cuticular Hydrocarbons

| Parameter | Example Protocol 1 | Example Protocol 2 |

|---|---|---|

| Sample Type | Empty Puparial Cases | Whole Ants |

| Solvent | Hexane | Hexane |

| Extraction Time | 10-15 minutes | Not specified, involves obtaining crude extract |

| Purification Step | Florisil column chromatography | Silica gel column chromatography |

| Concentration | Nitrogen flow evaporation | N₂ gas volatilization |

| Final Volume | 10-30 μL | Not specified, portion used for GC-MS |

| Source | nih.govnih.gov | nih.gov |

Solid-Phase Microextraction (SPME) represents a modern, solvent-free alternative for the extraction of CHCs. nih.govresearchgate.net This technique integrates sampling, extraction, and concentration into a single, efficient step, reducing sample preparation time and eliminating solvent-related costs and disposal issues. nih.gov SPME utilizes a fused-silica fiber coated with a stationary phase that adsorbs analytes from the sample matrix. researchgate.net For CHC analysis, the fiber can be brought into direct contact with the insect's cuticle. researchgate.net

The selection of the fiber coating is critical for efficient extraction. nih.gov A common choice for semi-volatile compounds like CHCs is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. mdpi.com After a set extraction time, the fiber is retracted and transferred directly to the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. mdpi.comresearchgate.net SPME is highly sensitive, capable of detecting compounds at ultra-trace levels, and is well-suited for coupling with gas chromatography-mass spectrometry (GC-MS). mdpi.commdpi.com

Chromatographic Separation for Profile Analysis

Following extraction, the complex mixture of CHCs must be separated into its individual components for identification and quantification. Chromatographic methods are essential for achieving the high resolution required to separate structurally similar isomers, such as different dimethyl-branched alkanes.

Gas chromatography (GC), especially when performed with high-resolution capillary columns, is the standard technique for the analysis of CHC profiles. researchgate.netnih.govcranfield.ac.uk The extracted sample is injected into the GC system, where it is vaporized and carried by an inert gas (typically helium) through a long, thin capillary column. nih.govnih.govnih.gov The column's inner surface is coated with a stationary phase, and separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. researchgate.net

Non-polar or mid-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or DB-5MS), are frequently used for CHC analysis. mdpi.comnih.gov A programmed temperature gradient is crucial for resolving a wide range of compounds with different boiling points, from shorter-chain alkanes to long-chain dimethylalkanes like this compound. nih.govnih.gov The oven temperature typically starts at a lower value (e.g., 50-150°C) and is ramped up to a final temperature of 300-320°C. mdpi.comnih.govnih.gov This ensures that all compounds, including those with high molecular weights, are eluted from the column and detected. researchgate.net

Table 2: Example Gas Chromatography (GC) Conditions for CHC Profile Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| GC System | Thermo-Finnigan Trace GC | Agilent GC |

| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) | Not specified |

| Carrier Gas | Helium | Helium (1 mL/min) |

| Injector Mode | Splitless | Not specified |

| Injector Temp. | 290°C | Not specified |

| Oven Program | 150°C, ramp 5°C/min to 320°C | 50°C (2 min), ramp 25°C/min to 200°C, ramp 3°C/min to 260°C, ramp 20°C/min to 320°C (2 min) |

| Source | nih.gov | nih.gov |

Mass Spectrometric Identification and Structural Elucidation

While GC provides separation and retention time data, it does not typically offer definitive structural identification on its own. Coupling GC with mass spectrometry (MS) creates a powerful analytical tool (GC-MS) capable of both separating and identifying the individual components of a CHC mixture. researchgate.netcranfield.ac.uk

Electron Impact (EI) is the most common ionization technique used in GC-MS for the analysis of CHCs. researchgate.netnih.gov As compounds elute from the GC column, they enter the MS source, where they are bombarded with a high-energy beam of electrons, typically at 70 electron volts (eV). nih.govmdpi.com This high energy causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also imparts enough excess energy to cause the ion to break apart into smaller, charged fragments. youtube.comlibretexts.org

This fragmentation is not random; it occurs at predictable points in the molecule's structure, creating a unique mass spectrum that serves as a chemical "fingerprint." youtube.comresearchgate.net For a dimethyl-branched alkane like this compound, the fragmentation pattern is crucial for determining the precise location of the methyl branches along the carbon backbone. researchgate.netresearchgate.net The mass spectrum will show characteristic fragment ions resulting from cleavage at the carbon-carbon bonds adjacent to the branching points. While the molecular ion may be of low abundance or absent in EI spectra of long-chain alkanes, the pattern of fragment ions provides the necessary structural information for identification. nih.govlibretexts.org This pattern can be compared to mass spectral libraries or interpreted based on established fragmentation rules for branched alkanes. nih.govresearchgate.net

Chemical Ionization Mass Spectrometry (CI-MS) for Molecular Weight Determination

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that is particularly valuable for determining the molecular weight of long-chain branched alkanes like this compound. Unlike the more energetic Electron Ionization (EI-MS), which often leads to extensive fragmentation and a weak or absent molecular ion peak for large alkanes, CI-MS produces a less fragmented spectrum, making the molecular ion more readily identifiable. unl.edu

In the analysis of complex biological mixtures, such as the cuticular hydrocarbons of insects, CI-MS is frequently employed to confirm the molecular weights of the components separated by gas chromatography (GC). For instance, in studies of termite chemical profiles, CI-MS has been used to verify the molecular weights of a variety of hydrocarbon constituents, including the class of 13,17-dimethylalkanes. unl.edu The process typically involves using a reagent gas, such as methane, which is first ionized. These reagent gas ions then react with the analyte molecules (e.g., this compound) in the ion source. This interaction is a less energetic process than direct electron bombardment, primarily involving proton transfer to form a protonated molecule, [M+H]⁺, or adduct ions (e.g., [M+CH₅]⁺). These quasi-molecular ions are generally more stable than the molecular ion (M⁺) produced by EI and are observed at a mass-to-charge ratio (m/z) that is directly related to the molecular weight of the analyte.

For this compound (C₃₃H₆₈), which has a molecular weight of 464.9 g/mol , CI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule at m/z 465. This clear indication of the molecular weight is crucial for the initial identification and characterization of the compound in a complex biological matrix before further structural elucidation is undertaken.

Quantitative Analysis and Chemometric Approaches

The quantitative analysis of this compound and related cuticular hydrocarbons is fundamental to understanding their biological roles, particularly in chemical communication and chemotaxonomy. The relative abundance of these compounds, rather than just their presence or absence, often carries the specific biological information.

Determination of Relative Percent Abundance

The relative percent abundance of this compound within a total hydrocarbon profile is a key metric in chemotaxonomy. It is typically determined using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). After separating the components of a biological extract, the area under each chromatographic peak is integrated. The relative percent abundance of a specific compound is then calculated as the area of its peak divided by the total area of all hydrocarbon peaks, multiplied by 100.

This quantitative approach has revealed significant interspecific differences in the cuticular hydrocarbon profiles of various insect species. For example, this compound is a major component of the cuticular lipids in the paper wasp Polistes annularis, where it constitutes approximately 18% of the total hydrocarbon fraction. researchgate.net In contrast, studies on termites of the genus Nasutitermes have shown that while two species, N. corniger and N. ephratae, possess qualitatively identical hydrocarbon profiles, they can be distinguished by quantitative differences in several of these compounds. unl.edu Interspecific variations in the relative abundance of this compound and other hydrocarbons serve as a basis for chemical-based species identification. unl.edu

Below is an interactive table summarizing the relative abundance of this compound in selected insect species based on published research findings.

| Species | Common Name | Relative Abundance (%) of this compound | Reference |

| Polistes annularis | Paper Wasp | 18 | researchgate.net |

| Nasutitermes corniger | Conehead Termite | Varies (part of a complex profile used for differentiation) | unl.edu |

| Nasutitermes ephratae | Conehead Termite | Varies (part of a complex profile used for differentiation) | unl.edu |

Multivariate Statistical Methods (e.g., Linear Discriminant Analysis)

Given the complexity of cuticular hydrocarbon profiles, which can consist of dozens of compounds, univariate statistical comparisons of individual components may not be sufficient to fully capture the biologically relevant patterns. Multivariate statistical methods, such as Linear Discriminant Analysis (LDA), are powerful tools for analyzing these complex chemical datasets. LDA is a supervised classification method that aims to find a linear combination of features (in this case, the relative abundances of different hydrocarbons) that best separates two or more predefined groups (e.g., species, castes, or social status). nih.gov

In the context of studying this compound and other cuticular hydrocarbons, LDA is used to determine which compounds contribute most to the chemical distinctiveness of the groups being compared. The analysis generates discriminant functions, which are linear combinations of the hydrocarbon abundances. The values of these functions for each sample can then be plotted to visualize the separation between the groups.

For example, research on paper wasps has utilized LDA to demonstrate clear chemical profile differences between queens, dominant workers, and subordinate workers. nih.gov In such analyses, the relative abundance of various dimethylalkanes, including compounds structurally related to this compound, can be significant variables in the discriminant functions that separate these social groups. nih.gov Similarly, LDA has been applied to the cuticular hydrocarbon profiles of various ant and termite species to successfully classify them, reinforcing the utility of these chemical signatures in taxonomy. researchgate.net The application of LDA to the relative abundances of a suite of hydrocarbons, including this compound, allows researchers to move beyond simple comparisons and identify the complex chemical signatures that define a particular species or social insect colony. researchgate.net

Chemical Synthesis and Derivatization for Research Applications

Stereoselective Synthesis of 13,17-Dimethylhentriacontane and its Stereoisomers

The synthesis of the four possible stereoisomers of this compound—(13R,17R), (13S,17S), (13R,17S), and (13S,17R)—requires a stereocontrolled approach to introduce the two chiral centers at positions C13 and C17. The general strategy involves the coupling of smaller, chiral building blocks to construct the larger carbon skeleton. While specific literature detailing the synthesis of the C31 alkane is scarce, the methodology is well-established and documented for the synthesis of very similar, longer-chain analogues found in the tsetse fly Glossina austeni, such as 13,17-dimethyltritriacont-1-ene (a C33 alkene) and 13,17-dimethylpentatriacont-1-ene (a C35 alkene).

The common approach begins with the synthesis of chiral synthons that will become the C1-C17 and C18-C31 portions of the final molecule, with the methyl groups at the correct stereochemical configuration. A typical synthetic route can be summarized as follows:

Preparation of Chiral Building Blocks: The synthesis often starts from commercially available chiral precursors, such as (R)- or (S)-citronellol, which are elaborated into key intermediates like chiral tosylates or iodides. For the 13,17-dimethyl structure, two key chiral fragments are required: one that contains the C13-methyl group and another for the C17-methyl group. For example, a C1-C17 fragment would be synthesized with a methyl branch at C13, and a C18-C31 fragment would be prepared with a methyl branch at the corresponding position (what will become C17).

Coupling Reaction: The two main fragments are joined together using a cross-coupling reaction. A common method is the cuprate-mediated coupling, where an organolithium reagent derived from one fragment reacts with a tosylate or halide of the other fragment to form a new carbon-carbon bond. For instance, a C17 fragment could be converted into a Gilman cuprate (B13416276) and reacted with a C1-C16 tosylate to build the carbon backbone.

Iterative Approach: To create all four stereoisomers, the synthesis is performed four times, using different combinations of the chiral building blocks. For example, to synthesize the (13R, 17R) isomer, both the fragment containing the C13 position and the fragment for the C17 position must be derived from (R)-configured starting materials. The meso compounds, (13R,17S) and (13S,17R), are synthesized by coupling fragments of opposite chirality.

Final Modification: After coupling, the resulting intermediate is subjected to deprotection and/or reduction steps to yield the final saturated alkane, this compound.

This modular and stereocontrolled approach allows for the unambiguous synthesis of each pure stereoisomer, which are essential for deciphering their specific biological roles.

Table 1: Stereoisomers of this compound

| Stereoisomer | Chirality at C13 | Chirality at C17 | Common Name |

| (13R,17R) | R | R | - |

| (13S,17S) | S | S | Enantiomer of (R,R) |

| (13R,17S) | R | S | meso compound |

| (13S,17R) | S | R | meso compound (identical to R,S) |

Utilization of Synthetic Standards in Bioassays and Functional Studies

The availability of pure, synthetically produced stereoisomers of this compound and its analogues is fundamental for conducting rigorous bioassays to determine their function as pheromones. nih.gov These synthetic standards allow researchers to unequivocally link a specific chemical structure and stereochemistry to a behavioral response.

In the case of tsetse flies, such as Glossina austeni, cuticular hydrocarbons act as contact sex pheromones, meaning they elicit a mating response in males only after physical contact with the female's cuticle. nih.gov To test the bioactivity of synthetic pheromones, researchers employ a standardized bioassay. This typically involves using dead male "decoys" that have had their natural cuticular lipids removed by washing with a solvent like hexane. These decoys are then treated with a precise amount of a synthetic compound, and the behavioral response of live males is observed.

Key findings from studies on the closely related C33 and C35 analogues in G. austeni demonstrate the critical importance of stereochemistry:

Behavioral Response: Live males exhibit a full range of copulatory behaviors, including mounting and genital connection attempts, towards decoys treated with an active synthetic pheromone isomer. nih.gov In contrast, solvent-washed decoys elicit no sexual response. nih.gov

Stereoisomer Specificity: The different stereoisomers of the pheromone components show markedly different levels of activity. For 13,17-dimethyltritriacont-1-ene, a compound with the same dimethyl branching pattern as the subject of this article, the order of biological activity was determined to be (13S,17R) > (13R,17S) > (13S,17S) > (13R,17R). nih.gov

Dose-Response Relationship: Bioassays have established a clear dose-response relationship, where the intensity or frequency of the male's copulatory response increases with the dose of the synthetic pheromone applied to the decoy. For the most active isomers, a 50% effective dose (ED₅₀) was calculated, providing a quantitative measure of the pheromone's potency. nih.gov For the most active C33 alkene isomer, the ED₅₀ was found to be 5 micrograms per decoy. nih.gov

These functional studies, which are entirely reliant on the availability of synthetic standards, confirm that specific dimethyl-branched alkanes and alkenes function as essential contact sex pheromones. They also reveal that the insect's olfactory and gustatory systems are finely tuned to discriminate between different stereoisomers, a crucial factor for species recognition and successful mating.

Table 2: Bioassay of Synthetic Pheromone Analogues in Glossina austeni

| Compound Tested | Type of Bioassay | Decoy Used | Observed Male Behavior | Key Finding |

| Synthetic (13S,17R)-13,17-dimethyltritriacont-1-ene | Contact Mating Assay | Solvent-washed male tsetse | Copulatory attempts, mounting | Highest biological activity among the four stereoisomers. nih.gov |

| Synthetic (13R,17R)-13,17-dimethyltritriacont-1-ene | Contact Mating Assay | Solvent-washed male tsetse | Low level of copulatory attempts | Lowest biological activity among the four stereoisomers. nih.gov |

| Synthetic (13R,17R)-13,17-dimethylpentatriacont-1-ene | Contact Mating Assay | Solvent-washed male tsetse | High level of copulatory attempts | This isomer showed the most activity for the C35 analogue. nih.gov |

| Solvent-washed decoy (Control) | Contact Mating Assay | Solvent-washed male tsetse | No sexual response | Confirms that endogenous cuticular lipids are required for mating response. nih.gov |

Future Research Directions and Unanswered Questions

Elucidating the Full Complexity of 13,17-Dimethylhentriacontane-Containing Chemical Blends

Insect cuticular hydrocarbon profiles are not single compounds but rather complex mixtures of straight-chain alkanes, alkenes, and various methyl-branched hydrocarbons. nih.gov The biological activity of these blends often arises from the specific ratios and combinations of their components. A significant challenge and a primary direction for future research is to understand the complete composition of the natural blends that contain this compound.

In-depth Investigation of Biosynthetic Pathways and their Evolution

The biosynthesis of insect hydrocarbons is a complex process believed to occur in specialized cells called oenocytes. nih.gov The pathway involves the synthesis of very-long-chain fatty acids, which are then converted to hydrocarbons. nih.gov A key future research direction is to map the specific enzymatic steps and genetic controls involved in producing this compound.

The process involves fatty acid synthases (FAS) and elongases that create the carbon backbone, followed by the action of a cytochrome P450 enzyme from the CYP4G family, which performs an oxidative decarbonylation to yield the final hydrocarbon. researchgate.net For branched hydrocarbons, specific enzymes must incorporate methyl groups from precursors like methylmalonyl-CoA at precise locations on the fatty acid chain. Identifying the specific elongases and desaturases responsible for the unique structure of this compound is a critical unanswered question. Furthermore, understanding the evolutionary history of these biosynthetic pathways across different insect lineages will provide insight into how these complex chemical communication systems arose. Recent studies have made progress in determining the absolute stereochemistry of methyl-branched hydrocarbons, finding that many insects produce compounds with an (R)-configuration, a discovery that opens the door to exploring the stereospecificity of the enzymes involved. pnas.org

The Interplay of Genetic and Environmental Factors on this compound Phenotypes

The chemical profile on an insect's cuticle is not static; it can be influenced by both its genetic makeup and its surrounding environment. A crucial area for future research is to disentangle how these factors specifically affect the production and expression of this compound.

Studies have shown that an insect's diet and ambient conditions like temperature and humidity can alter its cuticular hydrocarbon profile. nih.govu-tokyo.ac.jp For instance, in some ant species, the hydrocarbon composition of workers correlates with environmental variables, which may in turn influence task allocation within the colony. u-tokyo.ac.jp Future research should employ controlled experiments to quantify how specific dietary components or environmental stressors impact the relative abundance of this compound. Combining these ecological studies with genomic tools, such as RNA interference to knock down specific genes in the biosynthetic pathway, will allow scientists to directly link genetic factors to phenotypic variation in this compound. nih.gov

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

The complexity of hydrocarbon blends presents a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing these compounds, there is a pressing need for new techniques with higher resolution and sensitivity, particularly for distinguishing between isomers. nih.gov

Future research should focus on advancing analytical methodologies. The development and application of techniques like comprehensive two-dimensional gas chromatography (GCxGC) could provide the necessary resolution to separate the many components in a complex insect cuticle extract. Furthermore, new methods in ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) are being explored for the isomer-selective analysis of related lipid molecules, which could be adapted for branched hydrocarbons. nih.gov A significant hurdle has been the isolation of individual methyl-branched hydrocarbons to study their specific biological activity and stereochemistry. pnas.org Refining preparative chromatography techniques to isolate pure this compound will be essential for conducting accurate bioassays and understanding its precise role.

Interactive Data Table: Analytical Techniques for Branched Hydrocarbons

| Technique | Description | Application in Hydrocarbon Analysis | Future Development Need |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and provides mass-to-charge ratio for identification. | Standard method for identifying and quantifying components of cuticular hydrocarbon profiles. | Improved resolution for complex mixtures and better separation of stereoisomers. |

| Comprehensive 2D Gas Chromatography (GCxGC) | Uses two different capillary columns to provide greatly enhanced separation capacity compared to single-column GC. | Can resolve co-eluting peaks in highly complex blends that are missed by standard GC-MS. | Wider adoption and development of standardized methods for hydrocarbon analysis. |

| UHPLC-MS/MS | High-pressure liquid chromatography for separating compounds, coupled with tandem mass spectrometry for structural elucidation. | Shows potential for isomer-selective analysis of fatty acid precursors and potentially the hydrocarbons themselves without derivatization. nih.gov | Method optimization for non-polar, long-chain branched alkanes. |

| Digital Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule. | Used to determine the absolute configuration (e.g., R or S) of isolated, pure methyl-branched hydrocarbons. pnas.org | Integration with separation techniques for online stereochemical analysis. |

Broader Ecological and Evolutionary Significance of Branched Hydrocarbons in Ecosystems

Beyond their role in intraspecific communication, branched hydrocarbons like this compound are part of a chemical landscape that influences broader ecological interactions. Understanding this significance is a key frontier for future research.

These compounds can act as kairomones, which are detected by other species. For example, predators or parasitoids may use the cuticular hydrocarbon profile of their prey or hosts to locate them. The compound 13-methylhentriacontane, structurally related to the title compound, has been identified as a kairomone for certain parasitic wasps. researchgate.net Investigating whether this compound plays a similar role in host-parasitoid or predator-prey systems is a logical next step. Furthermore, studying the distribution and diversity of branched hydrocarbons across entire ecosystems can shed light on the evolutionary pressures that shape these chemical signals, including their role in species diversification and chemical mimicry. nih.gov

Interactive Data Table: Known Roles of Related Dimethyl-Branched Alkanes in Insects

| Compound | Insect Species | Function |

| 13,17-Dimethylpentatriacontane (B13778905) | Glossina pallidipes (Tsetse fly) | Contact Sex Pheromone. researchgate.net |

| 15,19-Dimethylpentatriacontane | Glossina pallidipes (Tsetse fly) | Component of Sex Pheromone Blend. researchgate.net |

| 13,23-Dimethylpentatriacontane | Glossina pallidipes (Tsetse fly) | Active component of Sex Pheromone. researchgate.net |

| 13,17-Dimethyl-1-tritriacontene | Glossina austeni (Tsetse fly) | Contact Sex Pheromone Component. researchgate.net |

| 13,17-Dimethyl-1-pentatriacontene | Glossina austeni (Tsetse fly) | Contact Sex Pheromone Component. researchgate.net |

常见问题

Q. What protocols mitigate risks of non-reproducible results in studies involving this compound?

- Methodological Answer : Implement open-science practices, including pre-registration of hypotheses, sharing raw data via repositories (e.g., Zenodo), and detailed Materials & Methods sections. Use blind testing for critical measurements (e.g., spectroscopic analysis) and adhere to IUPAC nomenclature to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。